molecular formula C16H23BO2 B2948203 (2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester CAS No. 2621939-45-3

(2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester

Cat. No. B2948203
CAS RN: 2621939-45-3
M. Wt: 258.17
InChI Key: QJVDJYJZFRBPFX-UHFFFAOYSA-N
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Description

This compound is a type of boronic acid pinacol ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a highly valuable building block in organic synthesis .


Chemical Reactions Analysis

Boronic acid pinacol esters are involved in various chemical reactions. The most notable is the Suzuki–Miyaura coupling reaction, which involves the formation of carbon-carbon bonds . Protodeboronation, a process where boronic esters are converted to boronic acids, is also a key reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of boronic acid pinacol esters is primarily through their role in the Suzuki–Miyaura coupling reaction. This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Safety and Hazards

Safety measures should be taken when handling this compound. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . Their use in various chemical reactions, including the Suzuki–Miyaura coupling reaction, suggests they have significant potential for future applications in organic synthesis .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-9-7-6-8-12(13)16(5)10-11-16/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDJYJZFRBPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-(1-methylcyclopropyl)phenyl)-1,3,2-dioxaborolane

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